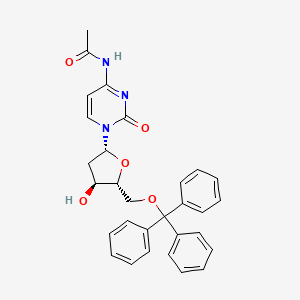
N4-Acetyl-2'-deoxy-5'-O-tritylcytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine is a nucleoside analog known for its significant antitumor activity. This compound is particularly effective against mammary, ovarian, and pulmonary malignancies due to its ability to hinder DNA synthesis and disrupt the mitotic cycle.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-2’-deoxy-5’-O-tritylcytidine typically involves the protection of the hydroxyl groups of 2’-deoxycytidine followed by acetylation and tritylation. The reaction conditions often include the use of acetic anhydride for acetylation and trityl chloride for tritylation, under basic conditions to facilitate the reactions.
Industrial Production Methods
Industrial production methods for N4-Acetyl-2’-deoxy-5’-O-tritylcytidine are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially affecting its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Common in nucleoside chemistry, substitution reactions can introduce various functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophilic substitution with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution can introduce various alkyl or acyl groups .
科学研究应用
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA synthesis inhibition and its effects on cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of mammary, ovarian, and pulmonary cancers.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of N4-Acetyl-2’-deoxy-5’-O-tritylcytidine involves the inhibition of DNA synthesis. This compound interferes with the replication process, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerase and other enzymes involved in DNA replication.
相似化合物的比较
Similar Compounds
N4-Acetyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another nucleoside analog with broad antitumor activity, targeting indolent lymphoid malignancies.
N4-Acetyl-2’-deoxycytidine: Similar in structure but lacks the trityl group, affecting its solubility and biological activity.
Uniqueness
N4-Acetyl-2’-deoxy-5’-O-tritylcytidine is unique due to its trityl protection, which enhances its stability and allows for selective deprotection in synthetic applications. This makes it a valuable intermediate in the synthesis of more complex nucleoside analogs.
属性
分子式 |
C30H29N3O5 |
|---|---|
分子量 |
511.6 g/mol |
IUPAC 名称 |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C30H29N3O5/c1-21(34)31-27-17-18-33(29(36)32-27)28-19-25(35)26(38-28)20-37-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-18,25-26,28,35H,19-20H2,1H3,(H,31,32,34,36)/t25-,26+,28+/m0/s1 |
InChI 键 |
YYTNNFUBCUIYQT-ZRRKCSAHSA-N |
手性 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
规范 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


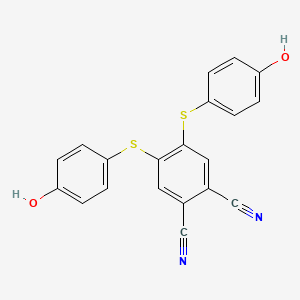
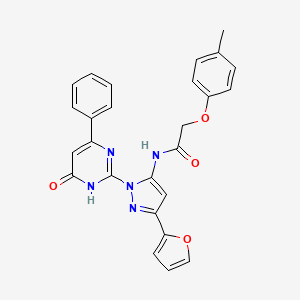
![3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14121163.png)
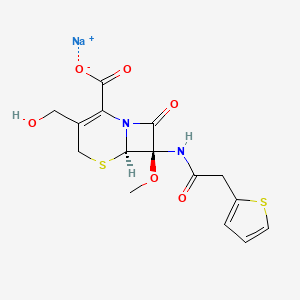
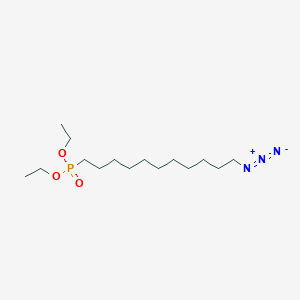
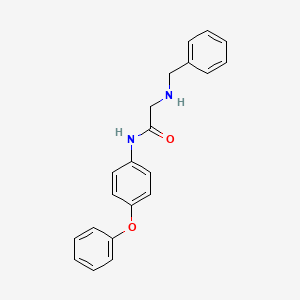

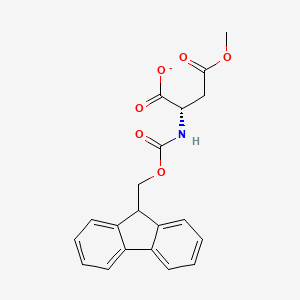
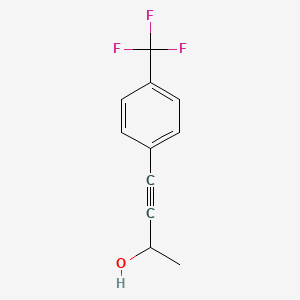
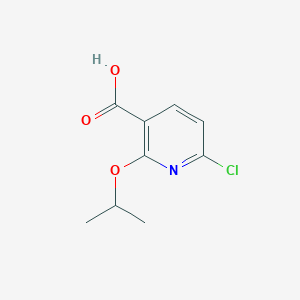
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
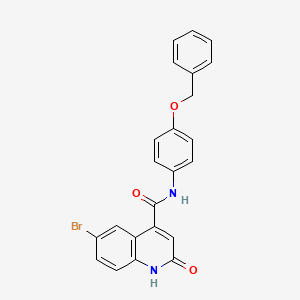
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)

